![molecular formula C6H5N5O B13094739 [1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide CAS No. 27427-69-6](/img/structure/B13094739.png)
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazole and pyridazine fused ring structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine-8-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[4,3-b]pyridazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of [1,2,4]triazolo[4,3-b]pyridazine-8-carboxamide involves its interaction with specific molecular targets, such as bromodomains and protein kinases. The compound binds to the active sites of these proteins, inhibiting their activity and thereby modulating various cellular pathways. For example, its inhibition of BRD4 bromodomains can disrupt the reading of acetylated lysine residues on histones, affecting gene expression and potentially leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but differs in the position of the nitrogen atoms within the ring.
[1,2,3]Triazolo[4,5-b]pyridazine: Another triazole-pyridazine fused compound with different biological activities.
Uniqueness
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide is unique due to its specific binding affinity to bromodomains and protein kinases, making it a promising candidate for targeted therapies. Its distinct structure allows for selective inhibition of molecular targets, which can be advantageous in developing drugs with fewer side effects .
Propiedades
Número CAS |
27427-69-6 |
|---|---|
Fórmula molecular |
C6H5N5O |
Peso molecular |
163.14 g/mol |
Nombre IUPAC |
[1,2,4]triazolo[4,3-b]pyridazine-8-carboxamide |
InChI |
InChI=1S/C6H5N5O/c7-5(12)4-1-2-9-11-3-8-10-6(4)11/h1-3H,(H2,7,12) |
Clave InChI |
HVGJDAQXCKZOEF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NN=CN2N=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


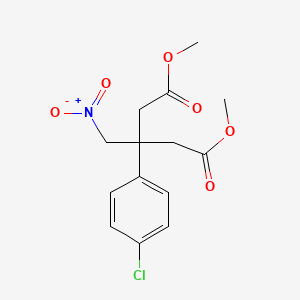

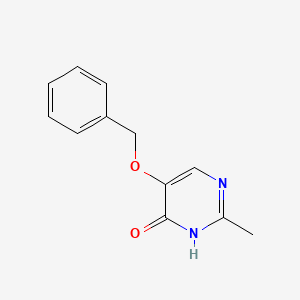
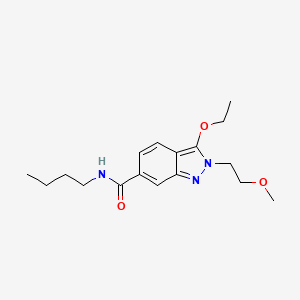
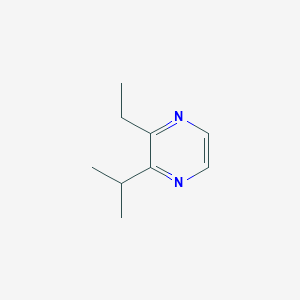

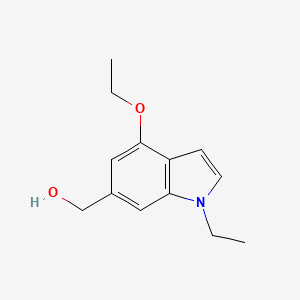
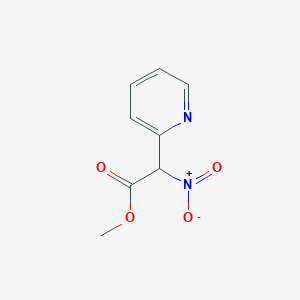
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
![2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13094719.png)
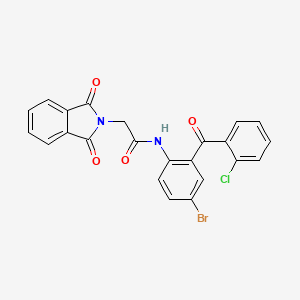
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
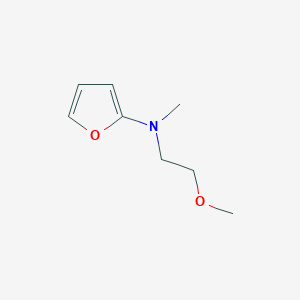
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)
